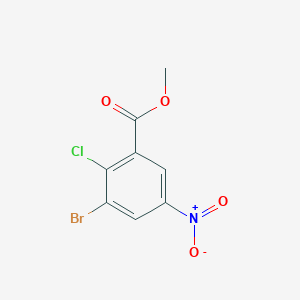

Methyl 3-bromo-2-chloro-5-nitrobenzoate

CAS No.: 1507488-40-5

Cat. No.: VC7373733

Molecular Formula: C8H5BrClNO4

Molecular Weight: 294.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1507488-40-5 |

|---|---|

| Molecular Formula | C8H5BrClNO4 |

| Molecular Weight | 294.49 |

| IUPAC Name | methyl 3-bromo-2-chloro-5-nitrobenzoate |

| Standard InChI | InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3 |

| Standard InChI Key | JDEKOPWVTXSIIN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 3-bromo-2-chloro-5-nitrobenzoate features a benzene ring substituted at positions 2 (chlorine), 3 (bromine), and 5 (nitro group), with a methyl ester at position 1. The spatial arrangement of these groups significantly influences its reactivity and intermolecular interactions. The nitro group at the para position relative to the ester enhances electrophilic character, while halogens at ortho and meta positions contribute to steric hindrance and electronic effects.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrClNO₄ |

| Molecular Weight | 294.49 g/mol |

| IUPAC Name | Methyl 3-bromo-2-chloro-5-nitrobenzoate |

| SMILES | COC(=O)C1=C(C(=CC(=C1)N+[O-])Br)Cl |

| InChI Key | JDEKOPWVTXSIIN-UHFFFAOYSA-N |

Physicochemical Characteristics

Experimental data on solubility and stability remain limited, but computational predictions suggest moderate lipophilicity (logP ≈ 2.1) due to halogen and nitro groups. The compound’s melting point and density are undocumented, though analogous nitrobenzoates typically exhibit melting points between 120–150°C.

Synthesis and Optimization

| Parameter | Detail |

|---|---|

| Precursor | Methyl 3-bromo-2-chlorobenzoate |

| Nitrating Agent | HNO₃/H₂SO₄ mixed acid |

| Temperature | 10–85°C |

| Reaction Time | 2 hours |

| Yield | ~88% (estimated from analogues) |

Challenges and Solutions

Side reactions, such as over-nitration or dehalogenation, necessitate precise temperature control. Catalytic methods using FeCl₃ or AlCl₃ may improve regioselectivity, though empirical validation is required.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s nitro and halogen groups enable interactions with enzymatic active sites. Preliminary studies on analogues suggest inhibition of cytochrome P450 enzymes and kinases, potentially disrupting metabolic and signaling pathways. For instance, bromine’s electronegativity may facilitate covalent binding to cysteine residues, while the nitro group participates in redox cycling.

Applications in Pharmaceutical Development

Intermediate for Drug Synthesis

This compound serves as a precursor for derivatives with enhanced bioactivity. For example:

-

Anticancer Agents: Nitro groups can be reduced to amines, enabling conjugation with targeting moieties.

-

Anti-inflammatory Drugs: Halogenated aromatics often modulate COX-2 expression.

Structure-Activity Relationships (SAR)

Comparative studies highlight the importance of substituent positioning:

-

Nitro at C5: Enhances electron deficiency, favoring interactions with nucleophilic enzyme sites.

-

Bromine at C3: Increases steric bulk, potentially reducing off-target binding.

Comparative Analysis with Analogues

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure derivatives.

-

Target Identification: Use proteomic screening to identify binding partners and mechanisms.

-

Eco-Toxicological Studies: Assess biodegradation pathways and ecotoxic endpoints.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume